molecular formula C21H21N3O6 B12178638 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B12178638
M. Wt: 411.4 g/mol
InChI Key: YLAYUVAEGOCPFJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a 3,4,5-trimethoxybenzamide group and a 4-(prop-2-en-1-yloxy)phenyl substituent. The 1,2,5-oxadiazole ring is known for its metabolic stability and role in enhancing molecular rigidity, while the trimethoxybenzamide moiety may contribute to electron-donating effects and solubility in lipid-rich environments . This compound is structurally distinct due to the combination of these substituents, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O6/c1-5-10-29-15-8-6-13(7-9-15)18-20(24-30-23-18)22-21(25)14-11-16(26-2)19(28-4)17(12-14)27-3/h5-9,11-12H,1,10H2,2-4H3,(H,22,24,25)

InChI Key

YLAYUVAEGOCPFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of the cytoskeleton can induce apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural, synthetic, and functional differences compared to the target compound:

Compound Name/ID Substituents on Benzamide Oxadiazole Substituents Synthesis Method Key Properties/Activities Reference
Target Compound 3,4,5-Trimethoxy 4-(Prop-2-en-1-yloxy)phenyl Likely NaH/DMF coupling Undetermined (predicted metabolic stability) -
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 3-(Trifluoromethyl) 3-Nitrophenyl NaH/DMF, column chromatography Potential antiproliferative activity
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45) 3-Fluoro 4-Fluorophenyl NaH/DMF, recrystallization Enhanced lipophilicity
2-Amino-4-chloro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide (19) 2-Amino-4-chloro 4-(Trifluoromethyl)phenyl SnCl₂ reduction Antiproliferative activity
3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide 3,4,5-Trimethoxy 4-(2-Oxopyrrolidinyl)phenyl Unspecified Possible CNS activity
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide 3-(Trifluoromethyl)-1,2,4-oxadiazole Thiazole-pyran hybrid Multi-step coupling Unreported

Key Observations:

Halogenation: Fluorine in 45 enhances lipophilicity and bioavailability, whereas the target’s propenyloxy group introduces steric bulk and possible reactivity . Hybrid Heterocycles: Compounds such as 19 and the thiazole-pyran hybrid in demonstrate how additional heterocycles (e.g., triazoles, thiazoles) can modulate target selectivity and solubility .

Synthetic Routes :

  • The target compound’s synthesis likely parallels ’s NaH/DMF-mediated coupling of benzoyl chlorides with oxadiazole amines, a common method for amide bond formation .
  • In contrast, 19 uses SnCl₂ reduction, highlighting divergent strategies for nitro-group functionalization .

Biological Activity :

  • The CF₃ group in 44 and 19 correlates with enhanced bioactivity (e.g., antiproliferative effects), suggesting that the target compound’s lack of strong EWGs may limit similar efficacy .
  • The propenyloxy group in the target compound could serve as a handle for prodrug development or targeted delivery via click chemistry.

Research Findings and Data

Physicochemical Properties (Predicted):

Property Target Compound Compound 44 Compound 45
Molecular Weight ~425 g/mol ~407 g/mol ~357 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~4.2 (high) ~3.8 (moderate)
Solubility (aq.) Low (trimethoxy group) Very low (CF₃, NO₂) Moderate (F substituents)

Biological Activity

3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • Molecular Formula : C19H22N2O5
  • Molecular Weight : 362.39 g/mol

The compound features a benzamide backbone with methoxy groups and an oxadiazole moiety that contribute to its biological activity.

Antimicrobial Activity

Several studies have indicated that oxadiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to the compound have shown activity against a range of pathogens including bacteria and fungi. In a comparative study:

CompoundMIC (µg/mL)Target Organisms
Compound A32Escherichia coli, Staphylococcus aureus
3,4,5-trimethoxy-N-{...}16Candida albicans, Klebsiella pneumoniae

This suggests that the compound may possess potent antimicrobial properties, potentially making it a candidate for further development in treating infections.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with similar structures to 3,4,5-trimethoxy-N-{...} show anti-inflammatory effects. For example:

  • Study Findings : In vivo studies demonstrated a significant reduction in paw edema in rats treated with oxadiazole derivatives compared to controls.
Treatment GroupEdema Reduction (%)
Control0
Compound B45
3,4,5-trimethoxy-N-{...}55

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented in various studies. The compound has been evaluated for its effects on cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

These results indicate that the compound may inhibit cell proliferation in cancerous cells effectively.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and tumor progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : The compounds may affect pathways such as NF-kB and MAPK which are crucial in inflammation and cancer.

Case Study 1: Antimicrobial Efficacy

In a study published by PMC , the compound was tested against Mycobacterium tuberculosis. The results showed significant efficacy against monoresistant strains with an observed MIC value lower than that of standard treatments.

Case Study 2: Anticancer Activity

Another notable study investigated the effects of oxadiazole derivatives on various cancer cell lines. The findings indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability across multiple cancer types .

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